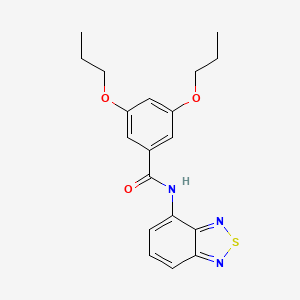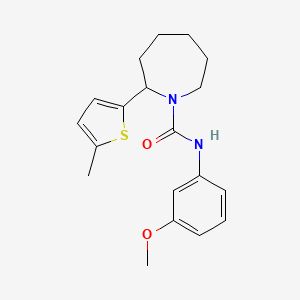![molecular formula C26H25N3O3 B5058548 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5058548.png)
1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine, also known as ANTP, is a chemical compound that has gained significant attention in the field of scientific research. The compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine is not fully understood. However, studies have shown that 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine induces apoptosis in cancer cells by activating the caspase cascade and upregulating pro-apoptotic proteins. 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has also been shown to have neuroprotective effects and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has also been shown to exhibit potent biological activity at low concentrations, making it a cost-effective option for research. However, 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous environments. 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine can also be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine. One potential area of research is the development of 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine-based anticancer therapies. Studies have shown that 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine exhibits potent anticancer activity, and further research could lead to the development of new cancer treatments. Another area of research is the development of 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine-based antimicrobial agents. 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has been shown to inhibit the growth of bacteria and fungi, and further research could lead to the development of new antibiotics. Finally, there is potential for the development of 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine-based neuroprotective agents. 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for neurodegenerative diseases.
Conclusion
In conclusion, 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research. The compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects. 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine exhibits potent anticancer and antimicrobial activity, making it a potential candidate for the development of new therapies. Further research is needed to fully understand the mechanism of action of 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine and to explore its potential for therapeutic applications.
Synthesemethoden
The synthesis of 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine involves the reaction of diphenylmethylamine with 4-nitrobenzaldehyde, followed by the addition of piperazine and acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine.
Wissenschaftliche Forschungsanwendungen
1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has been extensively studied for its potential therapeutic applications. Studies have shown that 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine exhibits anticancer properties by inducing apoptosis in cancer cells. 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
Eigenschaften
IUPAC Name |
(E)-1-(4-benzhydrylpiperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c30-25(16-13-21-11-14-24(15-12-21)29(31)32)27-17-19-28(20-18-27)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-16,26H,17-20H2/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYZBFFAGWLCEK-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-benzhydrylpiperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(4-chlorophenoxy)phenyl]-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5058465.png)
![2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5058472.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5058486.png)
![2-[(4-iodobenzoyl)amino]-N-propylbenzamide](/img/structure/B5058494.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058499.png)
![5-(3,4-dichlorophenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5058503.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide](/img/structure/B5058525.png)



![N-[2-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide](/img/structure/B5058556.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5058557.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[(6-methyl-2-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5058566.png)